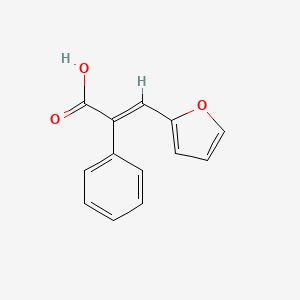

(2E)-3-(2-Furyl)-2-phenylacrylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFJMNHCFFZDTM-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4484-53-1 | |

| Record name | NSC35693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps for optoelectronic applications) .

- Molecular docking : Screen against enzymes (e.g., COX-2) to hypothesize anti-inflammatory activity; validate with in vitro assays .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with solubility or reactivity trends .

What safety protocols are essential given its irritant properties and light sensitivity?

Q. Basic Research Focus

- Handling : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (R36/37/38 ).

- Storage : Protect from light in amber glass at <30°C; desiccate to prevent hygroscopic degradation .

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

How does the furan ring’s electronic nature influence its reactivity in Diels-Alder reactions?

Advanced Research Focus

The electron-rich furan acts as a diene in [4+2] cycloadditions:

- Reactivity screening : Test with dienophiles (e.g., maleic anhydride) in toluene at reflux; monitor via ¹H NMR (disappearance of furan protons at δ 6.3–7.1 ppm) .

- Regioselectivity : DFT studies show preference for endo transition states, confirmed by X-ray crystallography of adducts .

- Applications : Generated cycloadducts serve as intermediates for bioactive heterocycles (e.g., tetrahydrobenzofurans) .

What analytical methods distinguish (2E)- from (2Z)-isomers in complex mixtures?

Q. Basic Research Focus

- NMR spectroscopy : ¹H NMR shows distinct coupling constants (J = 12–16 Hz for trans (E) vs. J = 8–12 Hz for cis (Z)) .

- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve isomers; retention times differ by >2 min .

- IR spectroscopy : E-isomers exhibit stronger C=O stretching (~1700 cm⁻¹) due to reduced conjugation .

How can the compound’s stability in biological matrices be assessed for pharmacokinetic studies?

Q. Advanced Research Focus

- Plasma stability : Incubate with rat/human plasma at 37°C; quantify degradation via LC-MS/MS over 24 hours .

- Microsomal metabolism : Use liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at the furan ring) .

- Light exposure : Simulate in vivo conditions with LED arrays (λ >400 nm) to evaluate photodegradation relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.